molecular formula C8H6F2 B1370312 2,5-Difluorostyrene CAS No. 305371-97-5

2,5-Difluorostyrene

Cat. No. B1370312
M. Wt: 140.13 g/mol
InChI Key: DSIWLDCXHHMNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,5-Difluorostyrene has been reported in several studies . For instance, one study described the preparation of trifluorostyrenes via palladium-catalyzed coupling of arylboronic acids with chloro- and bromotrifluoroethylene . Another study reported the copper-mediated one-pot synthesis of trifluorostyrene derivatives from tetrafluoroethylene and arylboronate .


Molecular Structure Analysis

The molecular structure of 2,5-Difluorostyrene consists of a benzene ring with two fluorine atoms and a vinyl group attached to it . The InChI representation of the molecule is InChI=1S/C8H6F2/c1-2-6-5-7 (9)3-4-8 (6)10/h2-5H,1H2 . The molecule has a topological polar surface area of 0 Ų and a complexity of 122 .


Chemical Reactions Analysis

Several chemical reactions involving 2,5-Difluorostyrene have been reported in the literature . For example, one study described the acid-catalyzed hydrothiolation of gem-difluorostyrenes . Another study reported the stereoselective synthesis of (Z)-HFC CFZnI and stereospecific preparation of (E)-1,2-difluorostyrenes from (Z)-HFC CFZnI .


Physical And Chemical Properties Analysis

2,5-Difluorostyrene has a molecular weight of 140.13 g/mol and a XLogP3-AA value of 2.9 . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . The exact mass and monoisotopic mass of the molecule are both 140.04375652 g/mol . The molecule is covalently bonded and is canonicalized .

Scientific Research Applications

  • Synthesis of Heterocyclic Systems : β,β-Difluorostyrenes, including 2,5-Difluorostyrene, are used in cyclization processes to create heterocyclic systems such as 2-fluorinated indoles, benzo[b]furans, and benzo[b]thiophenes. These compounds have potential applications in various fields including pharmaceuticals and agrochemicals (Ichikawa, Wada, Okauchi, & Minami, 1997).

  • Synthesis of Fluoroisochromenes and Isothiochromenes : β,β-Difluorostyrenes are utilized in the synthesis of 3-fluoroisochromenes and 3-fluoroisothiochromenes. These compounds are synthesized through intramolecular nucleophilic substitution, leading to potential applications in organic synthesis and material science (Wada, Ichikawa, Katsume, Nohiro, Okauchi, & Minami, 2001).

  • Ring-Fluorinated Hetero- and Carbocycle Synthesis : 1,1-Difluoro-1-alkenes, which include 2,5-Difluorostyrene derivatives, are used in 5-endo-trig cyclizations to create ring-fluorinated hetero- and carbocycles. These have implications in advanced organic synthesis and the development of novel materials (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).

  • Isoquinoline and Quinoline Synthesis : o-Cyano- and o-isocyano-β,β-difluorostyrenes are used in reactions to synthesize 3-fluoroisoquinolines and 3-fluoroquinolines, demonstrating the versatility of 2,5-Difluorostyrene in synthesizing complex organic structures (Ichikawa, Wada, Miyazaki, Mori, & Kuroki, 2003).

  • Polyfluorene Derivatives : Poly(2,7-fluorene) derivatives, which may include 2,5-Difluorostyrene, are used in the development of materials for optoelectronic applications. These polymers exhibit properties like high quantum yields and blue emission, making them suitable for light-emitting devices (Ranger, Rondeau, & Leclerc, 1997).

  • α-Fluoroalkenylation of Arenes : Cobalt(III)-catalyzed α-fluoroalkenylation using gem-difluorostyrenes allows for the synthesis of 1,2-diaryl-substituted monofluoroalkenes. This method demonstrates the utility of 2,5-Difluorostyrene in creating compounds with potential applications in pharmaceuticals and material science (Kong, Zhou, & Li, 2016).

  • Electron-Transporting Polymers : Copolymers composed of units including 2,5-Dicyanobenzene are synthesized for use in organic electronics. These polymers, possibly utilizing 2,5-Difluorostyrene, are used in light-emitting diodes, demonstrating enhanced electron affinity and conduction (Liu, Jiang, Herguth, & Jen, 2001).

properties

IUPAC Name

2-ethenyl-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIWLDCXHHMNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619144
Record name 2-Ethenyl-1,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorostyrene

CAS RN

305371-97-5
Record name 2-Ethenyl-1,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of methyltriphenylphosphonium bromide (26.4 g, 73.9 mmol) in tetrahydrofuran (350 mL) at 0° C. was added nBuLi (2.5M in hexane, 29.6 mL, 73.9 mmol). After addition was complete, the reaction was stirred at 0° C. for 10 min. To this was added 2,5-difluorobenzaldehyde (5.35 mL, 49.3 mmol). The ice bath was removed, and stirring continued for 1 h. The reaction was quenched by addition of saturated ammonium chloride. The reaction was poured into ether, washed with water (3×), then brine, dried over magnesium sulfate, and concentrated. Column chromatography (2.5% EtOAc/Hex) gave 2.1 g (30%) as a colorless oil. 1H NMR (CDCl3) Shift: 7.20 (ddd, J=9.2, 5.9, 3.2 Hz, 1H), 7.02 (td, J=9.3, 4.6 Hz, 1H), 6.90-6.97 (m, 1H), 6.86 (dd, J=17.7, 11.3 Hz, 1H), 5.84 (d, J=17.7 Hz, 1H), 5.45 (d, J=11.0 Hz, 1H). 13C NMR (CDCl3) Shift: 158.6, 156.3, 128.6, 126.8, 117.6, 116.8, 115.6, 113.0. 19F NMR (CDCl3) Shift: −120.17-119.46 (m, 1F), −125.20 (d, J=17.3 Hz, 1F).
Name
Quantity
29.6 mL
Type
reactant
Reaction Step One
Quantity
5.35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
26.4 g
Type
catalyst
Reaction Step Five
Quantity
350 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Difluorostyrene
Reactant of Route 2
Reactant of Route 2
2,5-Difluorostyrene
Reactant of Route 3
Reactant of Route 3
2,5-Difluorostyrene
Reactant of Route 4
Reactant of Route 4
2,5-Difluorostyrene
Reactant of Route 5
Reactant of Route 5
2,5-Difluorostyrene
Reactant of Route 6
Reactant of Route 6
2,5-Difluorostyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.